molecular formula C22H22FN5O B3001025 2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1396889-32-9

2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B3001025
CAS RN: 1396889-32-9
M. Wt: 391.45
InChI Key: SXBOQWGAKXARBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)acetamide involves the use of 4-fluoro-aniline as a starting material, as seen in the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides . Another related synthesis pathway includes the attachment of different aryloxy groups to the C2 of the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives . These methods involve multi-step reactions and the use of various reagents and catalysts to achieve the desired molecular structures.

Molecular Structure Analysis

The molecular structure and geometry of compounds similar to the one have been characterized using techniques such as FT-IR, FT-Raman spectra, and density functional B3LYP method with the 6-311G++(d,p) basis set . The optimized geometry often shows near-planarity between the phenyl ring and the pyrimidine ring, which can be influenced by the presence of electronegative atoms such as fluorine . The molecular docking studies of these compounds, especially against targets like SARS-CoV-2 protease, provide insights into their potential as antiviral agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include the formation of acetamide linkages and the introduction of various substituents onto the pyrimidine ring. For instance, the reaction of 7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one with substituted aldehydes leads to the formation of thiazolopyrimidine derivatives with potential anticancer activity . The variability of substituents can significantly affect the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structures. The presence of a fluorine atom can affect the compound's lipophilicity and its interaction with biological targets . The intermolecular hydrogen bonding, as revealed by NBO analysis, plays a crucial role in the stability and biological activity of these molecules . The drug-likeness of these compounds is often evaluated based on Lipinski's rule, which considers factors like absorption, distribution, metabolism, excretion, and toxicity .

Scientific Research Applications

Radiosynthesis for PET Imaging

A study by Dollé et al. (2008) explored a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showing promise as selective ligands for the translocator protein (18 kDa). This includes compounds like DPA-714, which was designed with a fluorine atom to enable labeling with fluorine-18 for positron emission tomography (PET) imaging. This research indicates the potential of such compounds in in vivo imaging of biological processes (Dollé et al., 2008).

Molecular Structure and Docking Studies

The work of Mary et al. (2020) focused on a similar molecule, providing insights into its molecular structure and hydrogen-bonded interactions. They conducted spectroscopic analysis and explored the molecule's antiviral potency against SARS-CoV-2 protein through molecular docking, demonstrating its potential as an antiviral agent (Mary et al., 2020).

Biological Evaluation as a Therapeutic Agent

Nayak et al. (2014) synthesized a new 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and evaluated its antioxidant, analgesic, and anti-inflammatory activities. Their findings suggest that compounds within this chemical class could have therapeutic applications (Nayak et al., 2014).

Synthesis and Structural Studies

Altenbach et al. (2008) conducted structure-activity studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. This research sheds light on the importance of the pyrimidine moiety in binding affinity and therapeutic potential for inflammatory and pain conditions (Altenbach et al., 2008).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. The compound exhibits both competitive and non-competitive inhibition, as it can bind to both the active site and an allosteric site on the enzyme .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of AChE, leading to increased acetylcholine levels . On a cellular level, this can enhance signal transmission across synapses. Given that the compound was designed for the treatment of Alzheimer’s disease (AD)

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c23-18-8-6-17(7-9-18)14-21(29)26-19-15-24-22(25-16-19)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15-16H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBOQWGAKXARBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.